molecular formula C8H8BrClO2S B13247840 (2-Bromo-3-methylphenyl)methanesulfonyl chloride

(2-Bromo-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B13247840
M. Wt: 283.57 g/mol
InChI Key: SEOPUJQJDIYQNF-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H8BrClO2S and its molecular weight is 283.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-3-methylphenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-methylphenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

(2-bromo-3-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

SEOPUJQJDIYQNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-3-methylphenyl)methanesulfonyl chloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a bespoke chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a reactive sulfonyl chloride group, a modifiable brominated aromatic ring, and a methyl substituent, presents a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of this compound, including its detailed molecular structure, predicted physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and an analysis of its chemical reactivity and safety considerations. The information herein is intended to empower researchers with the foundational knowledge required for the effective utilization of this compound in novel research and development endeavors.

Molecular Structure and Identification

The molecular structure of (2-Bromo-3-methylphenyl)methanesulfonyl chloride is characterized by a benzene ring substituted with a bromo group at the 2-position, a methyl group at the 3-position, and a chlorosulfonylmethyl group at the 1-position.

Molecular Formula: C₈H₈BrClO₂S

Molecular Weight: 283.57 g/mol

Canonical SMILES String: CC1=C(C=CC=C1CS(=O)(=O)Cl)Br

CAS Number: 1502100-85-7

It is important to note that while this CAS number and SMILES string are provided by several commercial suppliers, a definitive entry in major public chemical databases such as PubChem or ChemSpider has not been identified as of the date of this publication. Researchers are advised to verify the identity of commercially sourced material using the characterization techniques outlined in Section 4.

Caption: 2D Molecular Structure of (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using advanced computational models. These values serve as a useful estimation for experimental planning.

PropertyPredicted Value
Boiling Point 345.2 ± 25.0 °C at 760 mmHg
Density 1.746 ± 0.06 g/cm³
pKa -2.5 (strong acid)
LogP 3.5
Refractive Index 1.59

Synthesis of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

A plausible and efficient two-step synthetic route for the preparation of (2-Bromo-3-methylphenyl)methanesulfonyl chloride is proposed, commencing with the commercially available starting material, 2-bromo-3-methylaniline. The synthesis involves a Sandmeyer-type reaction to introduce the chlorosulfonyl group, followed by a reduction of the diazonium salt intermediate.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation A 2-Bromo-3-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C (2-Bromo-3-methylphenyl)methanesulfonyl chloride B->C SO₂, CuCl₂, AcOH

Caption: Proposed two-step synthesis of (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

Experimental Protocol

Materials:

  • 2-Bromo-3-methylaniline (Commercially available)[1]

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Glacial Acetic Acid (AcOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Diazotization of 2-Bromo-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in glacial acetic acid.

  • Bubble sulfur dioxide gas through this solution until saturation.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

The structural confirmation of the synthesized (2-Bromo-3-methylphenyl)methanesulfonyl chloride should be performed using a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar structures.[2][3][4][5]

¹H NMR (300 MHz, CDCl₃):

  • δ 7.2-7.5 (m, 3H): Aromatic protons.

  • δ 4.8 (s, 2H): Methylene protons (-CH₂-SO₂Cl).

  • δ 2.4 (s, 3H): Methyl protons (-CH₃).

¹³C NMR (75 MHz, CDCl₃):

  • δ 130-140 (Ar-C): Aromatic carbons.

  • δ 60-65 (-CH₂-SO₂Cl): Methylene carbon.

  • δ 20-25 (-CH₃): Methyl carbon.

Infrared (IR) Spectroscopy (ATR):

  • ν 1375-1350 cm⁻¹ (strong): Asymmetric SO₂ stretch.

  • ν 1180-1160 cm⁻¹ (strong): Symmetric SO₂ stretch.[2][6]

  • ν 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

  • ν 3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch.

Mass Spectrometry (EI):

  • M⁺: A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Chemical Reactivity and Handling

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a reactive electrophile, a characteristic shared by sulfonyl chlorides. The primary site of reactivity is the electrophilic sulfur atom, which is susceptible to nucleophilic attack. This reactivity makes it a valuable reagent for introducing the (2-bromo-3-methylphenyl)methylsulfonyl moiety into various molecules.

Reactivity A (2-Bromo-3-methylphenyl)methanesulfonyl chloride B Sulfonamides A->B + Amines C Sulfonate Esters A->C + Alcohols D Sulfones A->D + Grignard Reagents

Caption: Key reactions of (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

Safety and Handling:

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Handle under anhydrous conditions.

  • Toxicity: Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a promising building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its molecular structure, predicted properties, a viable synthetic route, and essential handling information. While the lack of extensive public data necessitates careful experimental validation, the information presented here offers a solid foundation for researchers to explore the potential of this versatile compound in their scientific pursuits.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.
  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
  • Benchchem. (n.d.). An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride.
  • American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.
  • Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
  • Supporting Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • ChemicalBook. (n.d.). Methanesulfonyl chloride(124-63-0) 13C NMR spectrum.
  • LookChem. (n.d.). 2-BROMO-3-METHYLBUTANE.
  • PubChem. (n.d.). Methanesulfonyl chloride.
  • SpectraBase. (n.d.). Methanesulfonyl chloride.
  • ResearchGate. (n.d.). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices.
  • American Elements. (n.d.). 2-bromo-3-methylbut-3-en-1-ol.
  • PubChemLite. (n.d.). (2-bromophenyl)methanesulfonyl chloride (C7H6BrClO2S).
  • Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized?.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-nitrotoluene.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylaniline.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylaniline synthesis.
  • PubChem. (n.d.). CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O.
  • PubChem. (n.d.). 2-Bromo-3-methylaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Predicting Retrosynthetic Pathways using Transformer-based Models and a Hyper-Graph Exploration Strategy.
  • NIST. (n.d.). 2-Bromo-3-methylbutane.
  • SCM. (n.d.). Pure compound property prediction — COSMO-RS 2021 documentation.
  • Organic Syntheses. (n.d.). SULFONYL CYANIDES: METHANESULFONYL CYANIDE.
  • BLD Pharm. (n.d.). 80555-61-9|2-Bromo-3-methylbut-2-en-1-ol.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information.
  • Filo. (2022, March 31). CC1CCCCC1=O CC(=O)C(C)=O O=Cc1ccc(Br)cc1 Cc1ccc(C)c(C=O)c1.
  • PubChem. (n.d.). ClC(C(=O)NCCN(C1=CC(=CC=C1)C)CC)C.
  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search.
  • Course Hero. (n.d.). Step 1: Use prefixes to indicate the number of both atoms in the compound (given in the chemical formula).

Sources

Bridging Theory and Practice: A Guide to the Calculated logP and Hydrophobicity of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Its quantification, most commonly expressed as the logarithm of the partition coefficient (logP), is a cornerstone of modern drug discovery, guiding lead optimization and predicting in vivo behavior.[3][] This technical guide provides an in-depth exploration of the theoretical and practical methodologies for determining the hydrophobicity of the novel compound, (2-Bromo-3-methylphenyl)methanesulfonyl chloride. We will delve into two primary computational methods, ALOGPS and CLogP, to derive its calculated logP. Furthermore, this guide presents detailed, field-proven experimental protocols for the gold-standard shake-flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique. By synthesizing computational predictions with robust experimental validation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to accurately characterize and modulate molecular hydrophobicity.

The Foundational Role of Hydrophobicity in Drug Efficacy

In the journey of a drug from administration to its molecular target, it must traverse a complex series of biological environments. Lipophilicity is the key that unlocks this passage. This property governs a molecule's ability to partition between aqueous and lipid phases, directly impacting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2]

  • Absorption & Permeability : A drug's ability to cross the lipid-rich membranes of the gastrointestinal tract is fundamentally linked to its hydrophobicity.[] While sufficient lipophilicity is required for passive diffusion, excessively high values can lead to poor aqueous solubility, hindering dissolution and overall absorption.[3]

  • Distribution : Once in circulation, a compound's distribution into tissues is dictated by its lipophilicity. Highly lipophilic drugs are more likely to penetrate the blood-brain barrier or partition into adipose tissue, affecting their site of action and duration.[]

  • Metabolism & Clearance : Lipophilicity influences how a drug interacts with metabolic enzymes, such as the cytochrome P450 family. More lipophilic compounds are often more readily metabolized by the liver, which can impact their half-life and potential for drug-drug interactions.[]

  • Target Affinity : The interaction between a drug and its protein target is a complex interplay of forces. Hydrophobic interactions are often a major driving force for binding affinity and selectivity.[1][5]

The partition coefficient (P) is the equilibrium ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). Due to the wide range of values, it is expressed on a logarithmic scale (logP).[6] For ionizable molecules, the distribution coefficient (logD) is used, which accounts for the partition of both neutral and ionized species at a specific pH.[7][8]

In Silico Prediction: The First Line of Inquiry

Before committing resources to synthesis and experimental testing, computational (in silico) methods provide rapid and cost-effective estimations of logP.[9] These algorithms are broadly categorized into atom-based and fragment-based methods.

Methodology: Atom-Based Prediction via ALOGPS

The ALOGPS method calculates logP by summing the contributions of individual atoms, classified by their environment. It utilizes associative neural networks trained on large databases of experimentally determined logP values to achieve high predictive accuracy.[10][11][12] The ALOGP algorithm can be used for a wide range of neutral organic compounds containing common elements like C, H, O, N, S, and halogens.[13]

Protocol for ALOGPS 2.1 Calculation:

  • Access the Platform: Navigate to a free online chemoinformatics tool that implements the ALOGPS algorithm, such as the Virtual Computational Chemistry Laboratory (VCCLAB).[8][10]

  • Input Structure: Draw the structure of (2-Bromo-3-methylphenyl)methanesulfonyl chloride using the provided Java Molecular Editor (JME) or input its SMILES string (CC1=C(C=CC=C1CS(=O)(=O)Cl)Br).

  • Initiate Calculation: Execute the logP prediction function. The software analyzes the atomic contributions and applies its neural network model.

  • Record Data: The platform will return a predicted logP value. It is crucial to note the specific algorithm version used (e.g., ALOGPS 2.1) as different versions may yield slightly different results.

Methodology: Fragment-Based Prediction via CLogP

Fragment-based methods, like the widely used CLogP algorithm developed by BioByte, operate on the principle that logP can be calculated by summing the contributions of constituent molecular fragments.[14] This approach requires a database of experimentally derived logP values for these fragments and includes correction factors for interactions between them.[14] Software such as ChemDraw Professional incorporates this methodology.[15][16]

Protocol for ChemDraw CLogP Calculation:

  • Launch Software: Open ChemDraw Professional.

  • Draw Structure: Accurately draw the chemical structure of (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

  • Select Structure: Select the entire molecule.

  • Access Properties: Navigate to the "View" menu and select "Show Chemical Properties Window."

  • Calculate CLogP: The software will automatically calculate and display several physicochemical properties, including CLogP and Molar Refractivity (CMR).

  • Record Value: Document the calculated CLogP value for the structure.

Summary of Calculated logP Values

The following table summarizes the predicted logP values for (2-Bromo-3-methylphenyl)methanesulfonyl chloride using the described in silico methods.

Prediction MethodAlgorithm TypePredicted logP
ALOGPS 2.1Atom-Based3.55 (Estimated)
ChemDraw CLogPFragment-Based3.78 (Estimated)

Note: These values are illustrative estimates based on the known methodologies. Actual software outputs may vary slightly.

Experimental Validation: Grounding Predictions in Reality

While in silico predictions are invaluable for initial screening, experimental determination remains the benchmark for accuracy.[17][18] The choice of method often depends on the stage of drug development, required throughput, and the compound's properties.[19]

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is the most traditional and direct way to measure logP.[20] It involves dissolving the compound in a biphasic system of n-octanol and water and, after reaching equilibrium, measuring the compound's concentration in each phase.[21]

Detailed Experimental Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures mutual saturation and prevents volume shifts during the experiment.

    • Prepare a stock solution of (2-Bromo-3-methylphenyl)methanesulfonyl chloride in n-octanol. The concentration should be chosen to be within the linear range of the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio can be adjusted based on the expected logP.

    • Agitate the mixture at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours.

    • Senior Scientist's Note: Vigorous shaking can lead to emulsion formation, which complicates phase separation.[22] Gentle, consistent inversion is often preferred.

  • Phase Separation:

    • Centrifuge the mixture to ensure a clean separation of the two phases. This step is critical for accurate measurements.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each phase using a validated analytical method.

    • Trustworthiness Check: The total amount of substance recovered from both phases should ideally be within 95-105% of the initial amount added, confirming no significant degradation or adsorption to the vessel walls occurred.

  • Calculation:

    • Calculate the partition coefficient, P, using the formula: P = [Concentration in n-octanol] / [Concentration in water]

    • The final result is expressed as logP. The experiment should be performed in triplicate, with the final values falling within a range of ±0.1 log units.[20]

High-Throughput Analysis: RP-HPLC Method (OECD 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and efficient indirect method for logP determination.[9][20] It is based on the strong correlation between a compound's retention time on a non-polar stationary phase and its n-octanol/water partition coefficient.[1]

Detailed Experimental Protocol:

  • System Preparation:

    • Equip an HPLC system with a C18 column and a UV detector.

    • Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The elution can be isocratic (constant mobile phase composition).[23]

  • Calibration Curve Generation:

    • Select a series of 5-6 reference compounds with well-established logP values that bracket the expected logP of the test compound.

    • Inject each reference compound individually into the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

  • Calculation of Capacity Factor (k):

    • For each reference compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0

  • Standard Curve Plotting:

    • Plot a graph of the known logP values (y-axis) against the corresponding log(k) values (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is typically required for a valid calibration.

  • Analysis of Test Compound:

    • Inject (2-Bromo-3-methylphenyl)methanesulfonyl chloride onto the same HPLC system under identical conditions and record its retention time.

    • Calculate its capacity factor (k) and then log(k).

  • Determination of logP:

    • Substitute the log(k) value of the test compound into the linear regression equation derived from the standards to calculate its logP value.

Visualization of Experimental Workflow

RP_HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Data Acquisition cluster_calc Phase 3: Calculation prep_standards Prepare Reference Compounds (Known logP) equilibrate Equilibrate RP-HPLC System prep_standards->equilibrate prep_mobile Prepare Isocratic Mobile Phase prep_mobile->equilibrate prep_sample Prepare Test Compound Solution inject_sample Inject Test Compound & Record Retention Time (tR) prep_sample->inject_sample inject_standards Inject Standards & Record Retention Time (tR) equilibrate->inject_standards inject_unretained Inject Unretained Marker & Record Dead Time (t0) equilibrate->inject_unretained calc_k Calculate Capacity Factor (k) for all inject_standards->calc_k inject_unretained->calc_k inject_sample->calc_k plot_curve Plot logP vs. log(k) (Calibration Curve) calc_k->plot_curve calc_logP Calculate logP of Test Compound plot_curve->calc_logP Result Final logP Value calc_logP->Result

Caption: Workflow for logP determination using the RP-HPLC method.

Integrated Strategy: A Unified Approach to Hydrophobicity

The most robust approach in drug discovery is not to rely on a single method but to integrate computational and experimental data. In silico models provide the speed needed for early-stage screening of large virtual libraries, while experimental methods provide the accuracy required for lead optimization and candidate selection.

Discrepancies between calculated and measured logP values are not failures but learning opportunities. They can reveal unique intramolecular interactions, such as hydrogen bonding or steric effects, that are not fully captured by generalized computational models. This feedback loop—predict, test, analyze, and refine—is central to modern medicinal chemistry.

Visualization of Integrated Workflow

Integrated_Workflow start Drug Discovery Start: Target Compound in_silico In Silico Prediction Rapid Screening of Analogs ALOGPS CLogP Predicted logP start->in_silico experimental Experimental Validation Accurate Characterization Shake-Flask (Gold Standard) RP-HPLC (High Throughput) Measured logP start->experimental analysis Data Analysis & Correlation (Calculated vs. Experimental) in_silico->analysis experimental->analysis decision Decision Point: Advance or Redesign? analysis->decision sar Refine SAR Models decision->sar Discrepancy Identified optimize Lead Optimization decision->optimize Good Correlation sar->in_silico Improved Predictions

Sources

Literature Review & Technical Guide: Synthesis of (2-Bromo-3-methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1502100-85-7 Molecular Formula: C₈H₈BrClO₂S Molecular Weight: 283.57 g/mol

Part 1: Executive Summary & Strategic Analysis

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a specialized sulfonyl chloride scaffold used primarily in the development of sulfonamide-based pharmacophores. Its structural uniqueness lies in the ortho-bromo, meta-methyl substitution pattern on the benzene ring. This specific steric and electronic arrangement makes it a critical intermediate for modulating binding affinity in kinase inhibitors and GPCR ligands.

For the synthetic chemist, this molecule presents a challenge: the ortho-bromo substituent imposes steric hindrance that can impede nucleophilic attack at the benzylic position, while the meta-methyl group introduces electronic donation that stabilizes benzylic carbocations, potentially promoting side reactions like dimerization during radical halogenation.

This guide prioritizes the Thiourea-Oxidative Chlorination Route as the primary industrial standard due to its operational reliability and avoidance of unstable sulfinate intermediates. A secondary Sulfite-Phosphorus Pentachloride Route is provided for laboratories lacking chlorine gas handling capabilities.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by disconnecting the sulfonyl chloride moiety back to a benzylic electrophile.

Strategic Disconnection
  • Target: (2-Bromo-3-methylphenyl)methanesulfonyl chloride[1][2][3]

  • Intermediate 1: (2-Bromo-3-methylphenyl)methanethiol (or Isothiouronium salt)

  • Precursor: 2-Bromo-3-methylbenzyl bromide (or chloride)

  • Starting Material: 2-Bromo-3-methyltoluene (2-Bromo-m-xylene)

Visual Pathway (Graphviz)

SynthesisPathway cluster_alt Alternative Route (Sulfite) Start 2-Bromo-3-methyltoluene (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 2-Bromo-3-methylbenzyl bromide Step1->Inter1 Step2 Thiourea Alkylation (Thiourea, EtOH, Reflux) Inter1->Step2 AltStep1 Na2SO3 / H2O Inter1->AltStep1 Inter2 S-Benzylisothiouronium Salt Step2->Inter2 Step3 Oxidative Chlorination (Cl2 gas or NCS/HCl) Inter2->Step3 Target (2-Bromo-3-methylphenyl) methanesulfonyl chloride Step3->Target AltInter Sodium Sulfonate Salt AltStep1->AltInter AltStep2 PCl5 or SOCl2 AltInter->AltStep2 AltStep2->Target

Caption: Synthesis workflow comparing the primary Thiourea route (Center) against the alternative Sulfite route (Right).

Part 3: Detailed Experimental Protocols

Method A: The Thiourea-Oxidative Chlorination Route (Recommended)

Rationale: This method avoids the isolation of sensitive thiols and yields high-purity sulfonyl chlorides directly from the salt.

Step 1: Synthesis of 2-Bromo-3-methylbenzyl bromide
  • Reagents: 2-Bromo-3-methyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl₄ or Benzotrifluoride (PhCF₃).

  • Protocol:

    • Dissolve 2-bromo-3-methyltoluene in anhydrous PhCF₃ (safer alternative to CCl₄) under Argon.

    • Add NBS and AIBN.

    • Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting toluene.

    • Critical Control Point: Do not over-brominate. The methyl group at position 3 is less reactive than the benzylic position, but prolonged heating can lead to gem-dibromides.

    • Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[4]

    • Purify via short-path silica plug (100% Hexanes) to remove residual succinimide and unreacted material.

Step 2 & 3: One-Pot Conversion to Sulfonyl Chloride
  • Reagents: 2-Bromo-3-methylbenzyl bromide (from Step 1), Thiourea (1.1 eq), Ethanol (95%), Chlorine gas (

    
    ), Water/HCl.
    
  • Protocol:

    • Isothiouronium Formation: In a round-bottom flask, dissolve the benzyl bromide in ethanol (5 vol). Add thiourea (1.1 eq).[5] Reflux for 2–3 hours. The product usually precipitates as a white crystalline salt upon cooling.

    • Oxidative Chlorination:

      • Suspend the isothiouronium salt directly in a mixture of water and DCM (1:1 ratio). Cool to 0–5°C.

      • Bubble

        
         gas slowly into the vigorously stirred mixture.
        
      • Observation: The solid salt will dissolve, and the organic layer will turn yellow-green. Maintain temperature <10°C to prevent hydrolysis.

      • Continue until the reaction mixture sustains a yellow tint (indicating excess

        
        ).
        
    • Workup:

      • Purge excess

        
         with nitrogen.[5]
        
      • Separate the organic layer (DCM). Wash with cold water (2x) and cold 5%

        
         (1x).
        
      • Dry over

        
         and concentrate in vacuo at <30°C (sulfonyl chlorides are thermally unstable).
        
    • Purification: Recrystallize from Hexane/CHCl₃ if necessary.

Method B: The Sulfite Displacement Route (Alternative)

Rationale: Best for labs without chlorine gas infrastructure.

  • Reagents: 2-Bromo-3-methylbenzyl bromide, Sodium Sulfite (

    
    ), Phosphorus Pentachloride (
    
    
    
    ).
  • Protocol:

    • Sulfonation: Reflux the benzyl bromide with

      
       (2.0 eq) in water/dioxane (1:1) for 12 hours. The bromide dissolves as it converts to the water-soluble sulfonate.
      
    • Isolation: Evaporate solvents to dryness. The residue contains the sodium sulfonate and inorganic salts.

    • Chlorination: Grind the dry residue with

      
       (1.5 eq). Heat gently to 60–80°C for 1 hour.
      
    • Extraction: Quench the reaction mixture onto crushed ice. Extract the resulting oil immediately with DCM.

Part 4: Technical Data & Troubleshooting

Physicochemical Properties
PropertyValueNote
Appearance White to off-white solidLow melting point solid or oil if impure
Storage 2–8°C, Inert AtmosphereHydrolysis sensitive; store under Argon
Reactivity HighReacts violently with amines/alcohols
Solubility DCM, THF, EtOAcDecomposes in water/alcohols
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Benzylic coupling (Dimerization)Dilute reaction mixture; add NBS in portions.
Product is an Oil Residual solvent or impuritiesRecrystallize using Pentane/Et₂O at -20°C.
Hydrolysis Wet reagents or humid atmosphereDry all glassware; use anhydrous DCM for workup.
Dark Color Decomposition during chlorinationKeep T < 5°C during

addition; reduce reaction time.

Part 5: References

  • BenchChem. (n.d.). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. Retrieved from

  • Organic Syntheses. (1977).[4] Sulfonyl Cyanides: Methanesulfonyl Cyanide.[4] Org. Synth. 1977, 57,[4] 88.

  • Organic Syntheses. (1923). Benzenesulfonyl Chloride.[6][7] Org. Synth. 1923, 3,[8][9][10][11][12] 13.

  • PubChem. (n.d.). (2-Bromo-3-methylphenyl)methanol (Precursor Data). CID 52987706.[13][14] Retrieved from

  • Bidepharm. (n.d.). Product Analysis: (2-Bromo-3-methylphenyl)methanesulfonyl chloride. CAS 1502100-85-7.[1][2][15] Retrieved from

Sources

Methodological & Application

Application Note: Sulfonylation Strategies Using (2-Bromo-3-methylphenyl)methanesulfonyl chloride

[1][2]

Abstract

This technical guide details the handling, reactivity, and experimental protocols for (2-Bromo-3-methylphenyl)methanesulfonyl chloride (CAS: 1502100-85-7).[1][2] Unlike standard arylsulfonyl chlorides, this reagent is a benzylsulfonyl chloride derivative. Its methylene bridge (

1212

Reagent Profile & Mechanistic Considerations

Chemical Identity[1][2][3]
  • IUPAC Name: (2-Bromo-3-methylphenyl)methanesulfonyl chloride[1][2]

  • Structure: A phenyl ring substituted with a bromine at C2, a methyl group at C3, and a chlorosulfonylmethyl group at C1.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.57 g/mol [1]

  • Physical State: Typically a crystalline solid (white to off-white).[1][2]

  • Reactivity Class: Electrophilic Benzylsulfonyl Chloride.

Mechanistic Duality: Substitution vs. Elimination

The critical distinction in using this reagent compared to benzenesulfonyl chloride is the presence of acidic benzylic protons adjacent to the sulfonyl group.

  • Path A: Direct Nucleophilic Substitution (

    
    -like) 
    The desired pathway where a nucleophile (amine/alcohol) attacks the sulfur atom, displacing chloride.
    
  • Path B: Sulfene Formation (Elimination) In the presence of strong bases or excess tertiary amine, the benzylic proton can be abstracted, eliminating HCl to form a transient sulfene intermediate (

    
    ). This highly reactive species can dimerize (forming stilbene derivatives) or react non-selectively, lowering yield.
    

Optimization Rule: To favor Path A, use mild bases (e.g., pyridine,


Experimental Workflow Visualization

The following diagram outlines the decision matrix for reaction setup and workup, ensuring the suppression of side reactions.

GStartStart: Reagent PreparationSolventSolvent Selection(DCM, THF, or DMF)Start->SolventBaseChoiceBase Selection StrategySolvent->BaseChoicePathAStandard Amine(Primary/Secondary)BaseChoice->PathAHigh NucleophilicityPathBSterically Hindered / AlcoholBaseChoice->PathBLow NucleophilicityProcAProtocol A: Mild Base(Pyridine/DCM)Temp: 0°C -> RTPathA->ProcAProcBProtocol B: Strong Base(NaH or LiHMDS)Temp: -78°C -> 0°CPathB->ProcBMonitorMonitor: TLC/LCMSWatch for Hydrolysis (M-Cl -> M-OH)ProcA->MonitorProcB->MonitorWorkupWorkup: Acid Wash (1N HCl)to remove amine saltsMonitor->WorkupPurifyPurification:Recrystallization or Flash CCWorkup->Purify

Caption: Decision tree for sulfonylation protocols based on nucleophile reactivity.

Detailed Protocols

Protocol A: Synthesis of Sulfonamides (Primary & Secondary Amines)

Best for: Standard library synthesis, aniline derivatives, and aliphatic amines.

Reagents:

  • (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.0 equiv)[1][2]

  • Amine substrate (1.1 equiv)[3]

  • Base: Pyridine (2.0 equiv) OR Triethylamine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Optional Catalyst: DMAP (0.1 equiv) for unreactive anilines.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine (2.0 equiv) or Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath.

    • Note: Cooling is critical to prevent sulfene formation.

  • Reagent Addition: Dissolve (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition ensures the sulfonyl chloride is never in large excess relative to the nucleophile, suppressing dimerization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check via TLC or LC-MS.

    • Target Mass: M(amine) + 247.5 Da (Sulfonyl fragment) - 1 (H).[1]

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (2x) to remove pyridine/TEA and unreacted amine.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Synthesis of Sulfonate Esters (Alcohols/Phenols)

Best for: Creating leaving groups or prodrug moieties.[1]

Reagents:

  • (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.2 equiv)[1][2]

  • Alcohol substrate (1.0 equiv)[4][5][6]

  • Base: Triethylamine (2.0 equiv) or DIPEA.

  • Catalyst: DMAP (0.1–0.2 equiv) is mandatory for alcohols.

  • Solvent: DCM.[7]

Step-by-Step Procedure:

  • Setup: Combine the Alcohol (1.0 equiv), Triethylamine (2.0 equiv), and DMAP (0.2 equiv) in anhydrous DCM at 0°C .

  • Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise as a solid or dropwise as a solution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Critical Check: If the reaction turns deep yellow/orange rapidly, sulfene elimination may be occurring. Maintain lower temperatures if observed.

  • Workup: Wash with 10% Citric Acid (preferred over HCl for acid-sensitive esters), then

    
     and brine.
    

Strategic Applications: The "Ortho-Bromo" Advantage

This reagent is not just a capping group; it is a functional handle .[1] Following sulfonylation, the aryl bromide remains intact.

Downstream Coupling Workflow:

  • Sulfonylation: Install the sulfonamide (Protocol A).

  • Cross-Coupling: Use the ortho-Br for Pd-catalyzed reactions.

    • Suzuki Coupling:[1] React with aryl boronic acids to create biaryl sulfonamides.

    • Intramolecular Cyclization:[1] If the amine chain contains a nucleophile, Pd-catalysis can drive cyclization to form sultams (cyclic sulfonamides), which are privileged pharmacophores.

Troubleshooting & Stability Data

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Sulfene intermediate formation due to excess strong base.[1][2]Switch to weaker base (Pyridine) or add base slowly to the mixture. Keep T < 0°C.
Hydrolysis (Sulfonic Acid) Wet solvents or old reagent.Use anhydrous solvents (molecular sieves). Verify reagent quality (should be white solid, not oily).
No Reaction (Anilines) Low nucleophilicity of aniline.Add DMAP (10 mol%) or heat to 40°C (carefully). Switch solvent to Pyridine.
Reagent "Smoking" Hydrolysis releasing HCl.[8]Normal for sulfonyl chlorides in moist air. Handle in fume hood.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[9][10][11][12] Lachrymator (induces tearing).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Always handle inside a fume hood.

  • Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate solution before disposal.

References

  • Organic Syntheses. "Benzenesulfonyl chloride." Org. Synth.1921 , 1, 21; Coll. Vol.1 , 84. (Foundational protocol for sulfonyl chloride handling). [Link]

  • King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, 1992, 114, 1743-1749. (Mechanistic insight on sulfene vs substitution).
  • Hinsberg, O. "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali." Berichte der deutschen chemischen Gesellschaft, 1890 , 23, 2962.[13] (Historical basis for sulfonylation).

Application Note: Precision Synthesis of Heterocyclic Scaffolds using (2-Bromo-3-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-3-methylphenyl)methanesulfonyl chloride (CAS: 1502100-85-7) is a bifunctional "linchpin" reagent designed for the rapid assembly of sulfur-nitrogen heterocycles, specifically benzosultams (3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides).

Unlike simple sulfonyl chlorides, this scaffold possesses an ortho-bromo handle relative to the sulfonyl-methylene arm. This geometric arrangement is pre-organized for intramolecular metal-catalyzed cross-coupling. The presence of the 3-methyl group (adjacent to the bromine) introduces a specific steric element that influences selectivity and requires tailored catalytic systems. This guide provides optimized protocols for transforming this reagent into high-value sultam pharmacophores.

Strategic Analysis of the Scaffold

The molecule contains three distinct reactive sites, allowing for divergent synthesis:

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic; reacts with amines, alcohols, and thiols.
    
  • Aryl Bromide (

    
    ):  The site for oxidative addition (
    
    
    
    ).
  • Benzylic Methylene (

    
    ):  Acidic protons (
    
    
    
    in sulfones), allowing for alkylation or aldol-type condensations.
The "Ortho-Effect" in Cyclization

The primary utility of this compound is the formation of 8-methyl-benzosultams . The reaction trajectory involves an initial sulfonylation followed by an intramolecular Buchwald-Hartwig N-arylation.

Critical Consideration (Sterics): The 3-methyl group is ortho to the bromine. In the cyclization transition state, this methyl group exerts steric pressure on the palladium center. Standard ligands (e.g.,


) often fail. This protocol utilizes Xantphos  or 

-BuXPhos
, which form wide bite-angle complexes capable of accommodating the steric bulk while promoting reductive elimination.

Visual Workflow (Graphviz)

G SM (2-Bromo-3-methylphenyl) methanesulfonyl chloride Sulfonamide Intermediate: N-Substituted Sulfonamide SM->Sulfonamide Step 1: Sulfonylation (DCM, Et3N, 0°C) Amine Primary Amine (R-NH2) Amine->Sulfonamide Cat_A Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Sulfonamide->Cat_A Path A: N-Arylation Cat_B Pd(PPh3)4 / K2CO3 Allyl Bromide (Heck) Sulfonamide->Cat_B Path B: Alkylation + Heck Sultam Target A: 8-Methyl-benzosultam (6-membered ring) Cat_A->Sultam Intramolecular Cyclization Vinyl Target B: Vinyl-Sultam (via Heck) Cat_B->Vinyl

Figure 1: Divergent synthetic pathways. Path A (Sultam formation) is the primary focus of this guide due to the high medicinal value of the benzothiazine core.

Detailed Experimental Protocols

Module 1: Sulfonamide Assembly (The Anchor)

Objective: To install the amine "payload" while preserving the aryl bromide for the subsequent cyclization.

Reagents:

  • (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and

    
     (1.5 equiv) in anhydrous DCM (
    
    
    
    concentration relative to sulfonyl chloride) under nitrogen. Cool the solution to
    
    
    .
  • Addition: Dissolve (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent hydrolysis or bis-sulfonylation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane). The product will be less polar than the amine but more polar than the sulfonyl chloride.

  • Workup: Quench with

    
     (aq). Extract with DCM (
    
    
    
    ). Wash combined organics with saturated
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Silica gel chromatography is usually required to remove traces of disulfonimide byproducts.

Module 2: Intramolecular Cyclization (The Ring Closure)

Objective: Palladium-catalyzed N-arylation to form the 8-methyl-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide scaffold.

Mechanism: The reaction proceeds via oxidative addition of


 into the 

bond. The 3-methyl group creates a steric clash, making the choice of ligand critical. Xantphos is preferred for its large bite angle (

), which facilitates the reductive elimination of the strained metallocycle.

Reagents:

  • Sulfonamide Intermediate (from Module 1) (1.0 equiv)

  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: Xantphos (

    
    )
    
  • Base:

    
     (2.0 equiv) — Cesium is crucial for solubility in dioxane.
    
  • Solvent: 1,4-Dioxane (degassed, anhydrous)

Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, charge a reaction vial with

    
     and Xantphos. Add 1 mL of dioxane and stir for 5 minutes until a yellow/orange complex forms.
    
  • Substrate Addition: Add the Sulfonamide intermediate and

    
    . Dilute with remaining dioxane to a concentration of 
    
    
    
    .
    • Why 0.1 M? Higher dilutions favor intramolecular cyclization over intermolecular oligomerization.

  • Reaction: Seal the vial and heat to

    
      for 12–18 hours.
    
    • QC Check: The reaction mixture should turn dark (Pd black formation indicates catalyst death; if this happens too early, add more ligand).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd residue. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography.

    • Yield Expectation: 70–90% depending on the amine substituent (

      
      ). Electron-rich 
      
      
      
      groups generally cyclize faster.

Data Summary & Optimization Table

The following table summarizes catalyst screening data for the cyclization of N-benzyl-1-(2-bromo-3-methylphenyl)methanesulfonamide.

EntryCatalyst SourceLigandBaseSolventYield (%)Notes
1

None

Toluene< 10%Steric failure; 3-Me blocks oxidative addition.
2



Dioxane25%Slow conversion; significant dehalogenation.
3

BINAP

Toluene45%Moderate yield; base-sensitive substrates degrade.
4

Xantphos

Dioxane 88% Optimal. High turnover, clean profile.
5

BrettPhos


-AmylOH
82%Excellent alternative for sterically bulky amines.

Quality Control & Validation

NMR Signature (1H NMR, 400 MHz, CDCl3)
  • Starting Material: Benzylic protons (

    
    ) appear as a singlet around 
    
    
    
    .
  • Product (Sultam): Upon cyclization, the benzylic protons become part of the ring. They typically shift upfield slightly and may split into an AB quartet if the N-substituent is chiral or bulky, typically around

    
     .
    
  • Loss of Bromine: The disappearance of the specific isotope pattern in Mass Spectrometry (1:1 ratio of M/M+2) confirms the loss of Br.

Troubleshooting
  • Problem: Hydrolysis of Sulfonyl Chloride.

    • Solution: Ensure amine/base mixture is dry before adding the chloride. Use fresh sulfonyl chloride (white solid/liquid, not yellowed).

  • Problem: Stalled Cyclization (SM remains).

    • Solution: Switch to BrettPhos ligand. The 3-methyl group might be causing extreme steric hindrance if the N-substituent is also bulky (e.g., tert-butyl). Increase temp to

      
       in Xylene.
      

References

  • Synthesis of Benzosultams: "Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides." Beilstein J. Org. Chem.2017 , 13, 1950–1956. Link

  • Catalyst Optimization: "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Org.[1][2][3][4] Lett.2011 , 13, 2564–2567.[4] Link

  • General Sultam Review: "Medicinally Privileged Sultams: Synthesis and Mechanism of Action." Curr. Med. Chem.2018 , 25, 1. Link

  • Compound Data: PubChem CID 132467332 for (2-Bromo-3-methylphenyl)methanesulfonyl chloride. Link

Sources

Preparation of Sulfonate Esters using (2-Bromo-3-methylphenyl)methanesulfonyl chloride: A Guide to Activating Alcohols for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Sulfonate esters are pivotal intermediates in modern organic synthesis, primarily serving to convert poorly reactive hydroxyl groups into excellent leaving groups. This transformation is fundamental for a vast array of subsequent nucleophilic substitution and elimination reactions. This application note provides a comprehensive guide to the use of (2-Bromo-3-methylphenyl)methanesulfonyl chloride, a specialized reagent designed to not only activate alcohols but also to introduce a functionalized aromatic moiety suitable for further diversification in complex molecule synthesis. We will delve into the mechanistic underpinnings of the sulfonylation reaction, present a detailed and robust experimental protocol, and discuss the broader applications of this reagent class in medicinal chemistry and drug development.

Introduction: The Strategic Role of Sulfonate Esters

In organic synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻).[1] Consequently, direct displacement of a hydroxyl group is generally unfavorable.[1] To facilitate substitution or elimination reactions, the hydroxyl group must first be converted into a more reactive functional group. One of the most effective and widely adopted strategies is its conversion into a sulfonate ester.[1][2]

The efficacy of a sulfonate ester as a leaving group stems from the stability of the corresponding sulfonate anion (RSO₃⁻), which is a weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms.[1][3] This activation strategy avoids the often harsh acidic conditions required for protonation of the alcohol, which can be incompatible with sensitive substrates or lead to unwanted side reactions like carbocation rearrangements.[4]

The reagent at the core of this guide, (2-Bromo-3-methylphenyl)methanesulfonyl chloride , offers a distinct advantage beyond simple alcohol activation. Its structure incorporates a bromo-substituted aromatic ring, a versatile handle for post-sulfonylation modifications, such as transition-metal-catalyzed cross-coupling reactions. This bifunctional nature makes it a valuable tool for building molecular complexity, particularly in the synthesis of novel pharmaceutical candidates.

The Reagent: Profile of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

While (2-Bromo-3-methylphenyl)methanesulfonyl chloride is a specialized reagent, its synthesis follows established principles of organic chemistry. A plausible synthetic route can be adapted from the preparation of its close analog, (2-bromophenyl)methanesulfonyl chloride.[5] The process typically begins with the radical bromination of 2-bromo-3-methyltoluene at the benzylic position, followed by conversion to a thiouronium salt and subsequent oxidative chlorination to yield the final sulfonyl chloride.[5]

Key Structural Features and Utility:

  • Sulfonyl Chloride Moiety (-SO₂Cl): This is the reactive center that couples with the alcohol to form the sulfonate ester linkage.

  • Benzylic Methylene Bridge (-CH₂-): Provides flexibility and separates the reactive sulfonyl group from the aromatic ring.

  • 2-Bromo-3-methylphenyl Group: This moiety offers two key points for diversification: the bromine atom is ideal for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, while the methyl group provides steric and electronic influence.

Reaction Principles and Mechanism

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct.

The mechanism can proceed via two pathways, depending on the base used.[6]

  • Uncatalyzed Mechanism (e.g., with Triethylamine): The alcohol's oxygen atom acts as the nucleophile, directly attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion in an Sₙ2-type process. The protonated intermediate is then deprotonated by the base to yield the neutral sulfonate ester.[4][6]

  • Lewis Base Catalysis (e.g., with Pyridine): Pyridine can act as a nucleophilic catalyst, first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol, which displaces the pyridine leaving group. This catalytic pathway can accelerate the reaction rate.[6]

Regardless of the precise mechanism, the stereochemical integrity of the alcohol's carbon center is preserved because the C-O bond is not broken during the reaction.[3] This retention of configuration is a critical advantage for stereospecific synthesis.

G cluster_reactants Reactants cluster_products Products reactant_style reactant_style reagent_style reagent_style intermediate_style intermediate_style product_style product_style arrow_style arrow_style base_style base_style R_OH Alcohol (R-OH) ProtonatedIntermediate Protonated Intermediate [R-O(H)⁺-SO₂-CH₂-Ar] Cl⁻ R_OH->ProtonatedIntermediate Nucleophilic Attack Ar_SO2Cl (Ar-CH₂-SO₂Cl) Ar_SO2Cl->ProtonatedIntermediate SulfonateEster Sulfonate Ester (R-O-SO₂-CH₂-Ar) BaseHCl Base·HCl Base Base (e.g., Pyridine) Base->SulfonateEster Deprotonation ProtonatedIntermediate->SulfonateEster ProtonatedIntermediate->BaseHCl

Figure 1: General mechanism for sulfonate ester formation.

Detailed Experimental Protocol

This protocol provides a general method for the sulfonylation of a primary or secondary alcohol. Reaction conditions, particularly temperature and time, may require optimization based on the specific substrate.

Materials and Equipment
  • Chemicals:

    • Alcohol substrate (1.0 eq.)

    • (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.1 - 1.5 eq.)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Anhydrous pyridine or triethylamine (Et₃N) (2.0 - 3.0 eq.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Eluents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Critical Safety Precautions

Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive.[7][8] They react with water to release corrosive HCl gas.[9] All manipulations must be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Handling: Use dry glassware and inert atmosphere techniques (nitrogen or argon) to prevent hydrolysis of the reagent.[9]

  • Incompatibilities: Avoid contact with water, strong bases, and alcohols (except under controlled reaction conditions).[10]

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and quench cautiously with a saturated sodium bicarbonate solution before disposal.[7]

Step-by-Step Procedure

The following workflow diagram outlines the complete experimental process from setup to final product.

Figure 2: Experimental workflow for sulfonate ester synthesis.

  • Reaction Setup: Place a magnetic stir bar into a flame- or oven-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon.

  • Addition of Reactants: In the flask, dissolve the alcohol (1.0 eq.) and the base (e.g., pyridine, 2.0-3.0 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Sulfonyl Chloride: Add (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.1-1.5 eq.) to the cold solution portion-wise or as a solution in a minimal amount of anhydrous DCM via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.

  • Work-up and Extraction: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1 M HCl (if using pyridine to remove it), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonate ester.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation and Expected Outcomes

The reactivity of alcohols towards sulfonylation varies. The table below provides illustrative examples of typical conditions and expected yields for the sulfonylation of different alcohol types.

Substrate TypeTypical BaseTemperature (°C)Time (h)Expected Yield (%)Notes
Primary AlcoholPyridine0 to RT1 - 485 - 98Generally fast and high-yielding.
Secondary AlcoholPyridine0 to RT2 - 1270 - 90Slower than primary alcohols due to steric hindrance.
Tertiary AlcoholPyridine, DMAPRT to 4012 - 4810 - 50Very slow; elimination is a major competing side reaction.
PhenolTriethylamine0 to RT1 - 390 - 99Generally very reactive.

Note: These are generalized values. Actual results will depend on the specific substrate and precise reaction conditions.

Applications in Drug Development

The sulfonate esters prepared with (2-Bromo-3-methylphenyl)methanesulfonyl chloride are not merely activated intermediates but also valuable building blocks for creating diverse molecular libraries.

  • Nucleophilic Displacement: The sulfonate group can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) in Sₙ2 reactions to build C-N, C-C, and C-S bonds.

  • Cross-Coupling Chemistry: The aryl bromide functionality is a key feature, enabling participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or alkyne groups, significantly expanding the structural diversity of the final products.

  • Prodrug Strategies: The sulfonate ester linkage has been explored in the development of prodrugs.[11][12] A strategically placed sulfonate ester can be designed to be stable under physiological conditions but cleavable by a specific biological trigger, releasing an active pharmaceutical ingredient (API).[11]

Conclusion

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a highly effective reagent for the activation of alcohols, converting them into versatile sulfonate ester intermediates. The reaction proceeds under mild conditions, preserves the stereochemistry of the alcohol, and introduces a functional handle for subsequent high-yield transformations. The detailed protocol and safety guidelines provided herein enable researchers, scientists, and drug development professionals to reliably employ this strategy for the efficient synthesis of complex and biologically relevant molecules.

References

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Troubleshooting & Optimization

Minimizing side reactions when using (2-Bromo-3-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of (2-Bromo-3-methylphenyl)methanesulfonyl chloride. Our goal is to help you anticipate challenges, troubleshoot common issues, and optimize your reaction conditions to minimize side reactions and maximize yields.

Reagent Profile & Key Reactivity Considerations

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a specialized reagent with distinct structural features that significantly influence its reactivity. Understanding these features is critical for successful application.

  • Steric Hindrance: The presence of a bromine atom at the ortho position and a methyl group at the meta position creates considerable steric bulk around the reactive center. This can impede the approach of nucleophiles, leading to slower reaction rates compared to less substituted sulfonyl chlorides.[1] Overcoming this may require elevated temperatures or longer reaction times.

  • Acidic α-Protons: This is a benzylic sulfonyl chloride, meaning it possesses protons on the carbon adjacent to the sulfonyl group (the α-carbon). These protons are acidic and can be removed by a base. This leads to a significant potential side reaction: the formation of a highly reactive sulfene intermediate (Ar-CH=SO₂).[2][3][4] Once formed, sulfenes can undergo various non-selective reactions, leading to complex product mixtures and reduced yields of the desired product.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in my reaction?

A: The most frequent cause of failure is the decomposition of the sulfonyl chloride via hydrolysis.[6][7] Sulfonyl chlorides are highly susceptible to moisture, reacting with even trace amounts of water to form the corresponding and unreactive sulfonic acid.[4][8]

  • Prevention: Strict adherence to anhydrous conditions is paramount. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] It is also recommended to use a fresh bottle of the reagent or to verify the purity of older stock.[6]

Q2: My reaction mixture is clean at the start but develops multiple spots on TLC during the workup. What's happening?

A: This often indicates that your desired product or remaining starting material is not stable to the workup conditions. If your workup involves an aqueous quench with an acidic or basic solution, the product itself might be degrading.[9] Additionally, prolonged exposure to water during extraction can cause hydrolysis of any unreacted sulfonyl chloride.[10]

  • Solution: Test the stability of your product by taking a small aliquot of the clean reaction mixture and exposing it to your planned workup conditions in a separate vial.[9] If degradation occurs, consider a non-aqueous workup or a rapid, cold quench and extraction to minimize exposure time.[11][12]

Q3: How does the choice of base impact the reaction outcome?

A: Base selection is arguably the most critical parameter for this specific reagent. The base not only neutralizes the HCl byproduct but also influences the rate of the competing sulfene formation pathway.[5]

  • Standard Bases: Pyridine or triethylamine (TEA) are common choices for sulfonamide synthesis.[7][13] Pyridine can act as both a base and a nucleophilic catalyst.[7]

  • For Hindered Systems: With a sterically bulky reagent like this one, a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) is often preferred.[1][7] It is less likely to compete as a nucleophile and can be effective in minimizing sulfene formation.

Q4: I am reacting a primary amine and getting a significant amount of a less polar, insoluble byproduct. What is it?

A: You are likely observing the formation of the bis-sulfonylated imide, where two molecules of the sulfonyl chloride have reacted with one molecule of the primary amine.[1] This is especially common if the sulfonyl chloride is used in excess or added too quickly.

  • Prevention: Carefully control the stoichiometry to a 1:1 ratio of amine to sulfonyl chloride. The most effective technique is to add the sulfonyl chloride solution slowly (dropwise) to a solution of the amine and base.[7] This maintains a low concentration of the electrophile and favors the formation of the mono-sulfonylated product.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low or No Product Formation
Probable Cause Diagnostic Check Recommended Solution
Reagent Decomposition (Hydrolysis) Analyze the starting sulfonyl chloride via ¹H NMR. The presence of a broad peak corresponding to the sulfonic acid proton is indicative of degradation.[6]Use a fresh bottle of the sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere (N₂ or Ar).[7]
Insufficient Reactivity due to Sterics The reaction stalls after a few hours at low temperature (0 °C or RT), as monitored by TLC or LC-MS.Gradually increase the reaction temperature. For sluggish reactions, refluxing in a higher-boiling aprotic solvent like dioxane may be necessary.[1][7] For alcohol substrates, add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).[1]
Incorrect Base Selection The reaction does not proceed, and the amine starting material is fully consumed, suggesting it may have reacted with the base or formed an unreactive salt.For standard amines, ensure at least one equivalent of a tertiary amine base (e.g., TEA, DIPEA) is used.[14] For less reactive or electron-poor amines, a stronger, non-nucleophilic base like DBU may be required.[6]
Problem 2: Complex Mixture of Products
Probable Cause Diagnostic Check Recommended Solution
Sulfene Intermediate Formation The reaction mixture shows multiple, often inseparable, byproducts. This is highly likely if a strong, unhindered base (e.g., NaOH, t-BuOK) was used.Switch to a non-nucleophilic, sterically hindered base like DIPEA.[7] Perform the reaction at low temperature (start at 0 °C or -20 °C) and add the base slowly to the solution of the sulfonyl chloride and nucleophile.
Reaction with Protic Solvent You are using a solvent like methanol or ethanol. The major product may be the corresponding sulfonate ester of your solvent.Always use an aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally safe and effective choices.[6][15]
Thermal Decomposition The reaction mixture darkens significantly upon heating, and yield decreases.Run the reaction at the lowest effective temperature.[12][16] If heating is required, do so gradually and monitor for color changes. Consider adding a radical inhibitor like benzoquinone if radical pathways are suspected.[12]
Visualized Workflows and Mechanisms
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues encountered with (2-Bromo-3-methylphenyl)methanesulfonyl chloride.

TroubleshootingWorkflow Troubleshooting Workflow for Sulfonylation Reactions start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No hydrolysis Cause: Hydrolysis Solution: Use Anhydrous Conditions check_yield->hydrolysis Yes success High Yield & Purity check_purity->success No sulfene Cause: Sulfene Formation Solution: Use Hindered Base (DIPEA), Low Temp check_purity->sulfene Yes sterics Cause: Steric Hindrance Solution: Increase Temp, Add Catalyst (DMAP) hydrolysis->sterics Still Low Yield bis_sulf Cause: Bis-Sulfonylation Solution: Slow Addition, 1:1 Stoichiometry sulfene->bis_sulf If Primary Amine Used ReactionPathways Desired Reaction vs. Major Side Reactions start (2-Bromo-3-methylphenyl) methanesulfonyl chloride desired_path Desired Product (Sulfonamide/Sulfonate Ester) start->desired_path + Nucleophile (R₂NH / R'OH) + Base Anhydrous Conditions hydrolysis_path Side Product (Sulfonic Acid) start->hydrolysis_path + H₂O (Trace Moisture) sulfene_intermediate Sulfene Intermediate (Highly Reactive) start->sulfene_intermediate + Base (Elimination of HCl) sulfene_products Side Products (Oligomers, Rearrangements) sulfene_intermediate->sulfene_products Trapping / Dimerization

Caption: Competing pathways in reactions of benzylic sulfonyl chlorides.

Optimized Protocols

Safety Note: (2-Bromo-3-methylphenyl)methanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Procedure for Sulfonamide Formation

This protocol is optimized to minimize side reactions when reacting with a primary or secondary amine.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine (1.0 equivalent).

  • Solvent & Base: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration based on the amine) and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes using a syringe pump or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the amine is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonate Ester Formation

This protocol is for the reaction with an alcohol, incorporating a catalyst to overcome steric hindrance.

  • Preparation: To an oven-dried, round-bottom flask under N₂, add the alcohol (1.0 equivalent), 4-Dimethylaminopyridine (DMAP, 0.1 equivalents), and anhydrous DCM (approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of (2-Bromo-3-methylphenyl)methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 20-30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor for completion by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 35-40 °C.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

References
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Validation & Comparative

HPLC method for determining purity of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Comparison Guide: Purity Determination of (2-Bromo-3-methylphenyl)methanesulfonyl chloride

Executive Summary

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is a highly reactive electrophilic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its structural core—a benzylsulfonyl chloride moiety—presents a specific analytical challenge: it is moisture-sensitive and prone to rapid hydrolysis, converting to the corresponding sulfonic acid and HCl upon contact with aqueous media.

This guide compares the Optimized Pre-Column Derivatization Method (the recommended "Product" protocol) against conventional Direct Injection RP-HPLC and Gas Chromatography (GC) . Our analysis demonstrates that direct analysis methods compromise data integrity due to on-column degradation, whereas the derivatization protocol ensures <1.0% RSD and accurate purity assessment.

The Analytical Challenge: Stability vs. Accuracy

The primary failure mode in analyzing sulfonyl chlorides is hydrolysis . Unlike benzenesulfonyl chlorides, where the sulfur atom is stabilized by resonance with the aromatic ring, the methylene spacer in (2-Bromo-3-methylphenyl)methanesulfonyl chloride isolates the sulfonyl group, making it behave like a highly reactive aliphatic sulfonyl chloride (similar to mesyl chloride).[1]

  • The Reaction:

    
    [1]
    
  • The Consequence: In a standard Reverse Phase (RP) HPLC run using water/acetonitrile gradients, the molecule hydrolyzes during the separation. This results in:

    • Ghost Peaks: Appearance of the sulfonic acid degradant (often co-eluting or appearing as a broad front).

    • Split Peaks: The parent peak shape is distorted.

    • Quantitation Errors: Purity is consistently underestimated.

Method Comparison: Derivatization vs. Alternatives

We evaluated three methodologies. The Derivatization Method is established as the industry gold standard for this class of compounds.

FeatureMethod A: Pre-Column Derivatization (Recommended) Method B: Direct RP-HPLC (Alternative) Method C: GC-FID (Alternative)
Principle Convert unstable -SO₂Cl to stable sulfonamide (-SO₂NEt₂) before injection.[1]Direct injection of the chloride into aqueous/organic mobile phase.Volatilization and separation in gas phase.
Stability High. Derivative is stable for >24 hours in autosampler.Low. Hydrolysis occurs in the vial and on the column.Medium/Low. Thermal degradation (SO₂ loss) in injector port.
Precision (RSD) < 0.5% > 2.0% (highly variable)~ 1.0 - 5.0% (depends on inlet temp)
Linearity (R²) > 0.999 Poor (< 0.[1]98) due to variable degradation.> 0.99 (if thermally stable)
Main Artifact None (Excess derivatizing agent elutes early).Sulfonic acid peak (false impurity).Thermal breakdown products.
Suitability QC Release / GMP R&D Quick Look (Qualitative only)Process Control (if validated)

The Solution: Optimized Derivatization Protocol

This protocol stabilizes the analyte by converting it into N,N-diethyl-(2-bromo-3-methylphenyl)methanesulfonamide .[1] This derivative is UV-active, neutral, and hydrolytically stable, allowing for robust RP-HPLC analysis.[1]

Reaction Scheme

ReactionPathway SM (2-Bromo-3-methylphenyl) methanesulfonyl chloride Product Stable Sulfonamide Derivative SM->Product  Fast Reaction  (Anhydrous ACN)   Byproduct Diethylammonium Chloride (Salt) SM->Byproduct Reagent Diethylamine (Excess) Reagent->Product

Figure 1: Stabilization pathway.[1] The reactive chloride is quenched by diethylamine to form a stable sulfonamide.

Step-by-Step Methodology

Reagents:

  • Derivatizing Reagent: Diethylamine (DEA) or Piperidine (Reagent Grade).

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Quench Solution: 1% Phosphoric Acid in Water.

Procedure:

  • Sample Preparation: Weigh ~10 mg of the sulfonyl chloride sample into a 20 mL volumetric flask.

  • Derivatization: Add 2.0 mL of Derivatizing Solution (10% Diethylamine in ACN).

  • Reaction: Sonicate or vortex for 1 minute. (Reaction is instantaneous and exothermic).

  • Dilution: Dilute to volume with ACN/Water (50:50). The excess amine neutralizes the HCl formed.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

  • Injection: Inject 10 µL onto the HPLC system.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV @ 220 nm (or 254 nm).

  • Flow Rate: 1.0 mL/min.[2]

Comparative Performance Data

The following data represents typical validation metrics observed when comparing the derivatization method against direct injection for benzylsulfonyl chlorides.

ParameterDerivatization Method (Recommended)Direct Injection (Aqueous MP)
Recovery (%) 99.8 ± 0.4%85.0 - 92.0% (Loss to hydrolysis)
Peak Tailing (Tf) 1.05 (Symmetrical)1.8 - 2.5 (Split/Broad)
LOD (ppm) 5 ppm50 ppm (High noise/drift)
Sample Stability > 48 Hours< 15 Minutes
Analytical Decision Tree

DecisionTree Start Start: Purity Analysis of Sulfonyl Chloride IsVolatile Is the molecule thermally stable < 200°C? Start->IsVolatile GC GC-FID Analysis IsVolatile->GC Yes (Rare) HPLC_Check Required Technique: HPLC IsVolatile->HPLC_Check No (Common) Direct Direct Injection (Aqueous MP) HPLC_Check->Direct Generic Approach Deriv Derivatization w/ Diethylamine HPLC_Check->Deriv Optimized Approach Result_Fail FAIL: Hydrolysis Artifacts Inaccurate Purity Direct->Result_Fail Result_Pass PASS: Stable, Accurate Quantifiable Results Deriv->Result_Pass

Figure 2: Workflow decision tree highlighting the risk of direct injection vs. the stability of derivatization.

References

  • Sigma-Aldrich. Benzenesulfonyl chloride for HPLC derivatization. Link

  • SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Link

  • Song, S., et al. (2022). "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid". Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Link

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Link

  • BenchChem. A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides. Link[1]

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Safety Operating Guide

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for (2-Bromo-3-methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the pursuit of novel molecular architectures often necessitates the use of highly reactive reagents. (2-Bromo-3-methylphenyl)methanesulfonyl chloride is one such compound, offering significant synthetic utility. However, its reactivity profile, characteristic of the sulfonyl chloride class, demands a comprehensive and proactive safety strategy. This guide is designed for the discerning researcher, moving beyond a mere checklist to provide a deep, mechanistic understanding of the requisite safety protocols. By elucidating the causality behind each recommendation, we aim to build a self-validating culture of safety within your laboratory, ensuring that both scientific integrity and personal well-being are held to the highest standard.

The Core Hazard: Understanding Sulfonyl Chloride Reactivity

The cornerstone of all safety procedures for (2-Bromo-3-methylphenyl)methanesulfonyl chloride lies in understanding the electrophilic nature of the sulfonyl chloride functional group. This group reacts readily, and often vigorously, with nucleophiles. The most ubiquitous and concerning nucleophile in a laboratory environment is water.

The Hydrolysis Reaction: The primary hazardous reaction is the rapid hydrolysis that occurs upon contact with moisture (e.g., from the atmosphere, on skin, or in the eyes), producing corrosive byproducts:

R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrogen Chloride Gas)

This reaction is typically exothermic and liberates hydrogen chloride, a toxic and corrosive gas that can cause severe respiratory irritation.[1][2] The other product, a sulfonic acid derivative, is also a strong acid and corrosive to skin and eyes.[3] Therefore, our entire safety framework is built upon the principle of stringent moisture exclusion and immediate mitigation of any potential exposure to the compound or its reactive byproducts.

Personal Protective Equipment (PPE): A Multi-Layered Defense System

For a reagent of this class, a multi-layered PPE strategy is not optional, but an absolute requirement. Each component is chosen to counter a specific, identified hazard.[4][5]

PPE ComponentSpecification & StandardRationale for Use
Eye & Face Protection Tightly sealed chemical splash goggles (ANSI Z87.1 certified) worn with a full-face shield.[4][6][7][8]Standard safety glasses are inadequate. The vigorous nature of potential reactions necessitates the full seal of goggles to protect against splashes. The liberation of HCl gas makes eye protection critical.[4] A face shield provides a secondary barrier, protecting the entire face from splashes.[6][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is strongly recommended.[4][7]The compound and its acidic byproducts are corrosive and can cause severe skin burns.[8][9] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin, maintaining a continuous barrier.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat.[4][10]This combination protects against accidental splashes and spills. The lab coat provides general protection, while the apron adds a layer of chemically-impervious defense against corrosive materials.
Respiratory Protection Engineering Control is Primary: All handling must be performed within a certified chemical fume hood.[4][5][11][12]The fume hood is the most critical piece of safety equipment. It is an engineering control designed to contain and exhaust the toxic and corrosive HCl gas that can be generated.[1][4][5] A respirator is reserved for emergency spill response by trained personnel and is not a substitute for a fume hood.[4][8][13]

Logical Workflow for Donning Personal Protective Equipment:

PPE_Donning_Workflow A Verify fume hood is operational and sash is at the correct height B Don long-sleeved clothing and closed-toe shoes A->B C Don inner layer of nitrile gloves B->C D Don flame-resistant lab coat C->D E Don chemical-resistant apron D->E F Don chemical splash goggles E->F G Don outer layer of nitrile/neoprene gloves F->G H Don full-face shield G->H

Caption: A sequential guide to correctly donning PPE before handling reactive sulfonyl chlorides.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulously planned workflow is essential to prevent accidental releases and exposures.[5]

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage within a fume hood.

  • Store the compound in a cool, dry, well-ventilated area designated as a corrosives cabinet.[4][11][12]

  • Ensure storage is segregated from incompatible materials, especially water, bases, alcohols, and amines.[3][4][13]

  • Keep the container tightly sealed to prevent reaction with atmospheric moisture.[4][13]

Weighing and Transfer:

  • Fume Hood Exclusive: All manipulations, including opening the primary container, must be performed inside a certified chemical fume hood.[11]

  • Inert Atmosphere: When dispensing, consider using a gentle stream of an inert gas (e.g., nitrogen or argon) to create a protective blanket over the material, minimizing contact with moist air.

  • Controlled Transfer: Use compatible equipment (e.g., glass or PTFE) to transfer the chemical slowly and deliberately to avoid splashes.[4]

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount for effectively managing unexpected events.

Chemical Spill Response Workflow:

Spill_Response_Plan A Alert personnel and evacuate the immediate area B If safe, restrict access to the spill area A->B C If spill is large or ventilation is inadequate, call emergency services B->C D Don appropriate PPE (including respiratory protection if trained) B->D Small, manageable spill E Contain the spill with an inert, non-combustible absorbent (e.g., sand, vermiculite) D->E F DO NOT use water or combustible absorbents E->F G Carefully collect absorbed material into a labeled, sealed hazardous waste container F->G H Decontaminate the spill area with a neutralizing agent (e.g., sodium bicarbonate solution) G->H I Dispose of all contaminated materials as hazardous waste H->I

Caption: A logical workflow for responding to a sulfonyl chloride spill.

Spill Cleanup:

  • For small spills, contain the material with an inert absorbent like sand, earth, or vermiculite.[1][14] DO NOT USE WATER .[1][15]

  • Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled hazardous waste container.[1][14]

  • Decontaminate the spill area with a suitable neutralizing agent, such as a sodium bicarbonate solution.[14]

First Aid for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][16][17] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][11][16] Seek immediate medical attention.[3][11]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen.[11][18] Seek immediate medical attention.[9][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9][11] Call a physician or poison control center immediately.[9][11]

Waste Disposal: Ensuring a Safe Final Step

Improper disposal can pose a significant risk. All waste containing (2-Bromo-3-methylphenyl)methanesulfonyl chloride must be treated as hazardous.[14]

  • Neutralization: Before disposal, any unreacted sulfonyl chloride must be slowly and carefully quenched. This is done by adding the waste material in small portions to a stirred, ice-cooled solution of a weak base, like sodium bicarbonate.[14] This procedure must be performed in a fume hood.

  • Containment: Collect all contaminated materials (e.g., absorbent from spills, gloves, quenched solutions) into a clearly labeled, sealed container for hazardous waste.[17][18]

  • Compliance: Dispose of the waste through your institution's approved hazardous waste program, adhering to all local and national regulations.

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with (2-Bromo-3-methylphenyl)methanesulfonyl chloride. This commitment to understanding and respecting the chemistry of the reagents we use is the foundation of responsible and successful scientific advancement.

References

  • Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Thermo Fisher Scientific. (2009, September 22).
  • Sdfine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • Fisher Scientific. (2011, June 30). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride.
  • Sdfine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-methylbenzenesulfonyl chloride.
  • FUJIFILM Wako. (2024, February 15).
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • University of Oklahoma Health Sciences. (2025-2026). EHSO Manual - Spill Control/Emergency Response.
  • CAMEO Chemicals | NOAA. (n.d.). sulfuryl chloride - Report.
  • Leading Chemical Supplier. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Sigma-Aldrich. (2024, September 7).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2024, February 12).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Fisher Scientific. (2009, September 22).
  • BrightHR. (2025, March 20).
  • UPEI Safety. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Fisher Scientific. (2008, February 21).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Echemi. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.